(R)-VU 6008667: A Technical Guide to the Inactive Enantiomer of a Potent M5 Negative Allosteric Modulator
(R)-VU 6008667: A Technical Guide to the Inactive Enantiomer of a Potent M5 Negative Allosteric Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (R)-VU 6008667, the inactive enantiomer of the potent and selective M5 muscarinic acetylcholine (B1216132) receptor (mAChR) negative allosteric modulator (NAM), (S)-VU 6008667. While devoid of M5 NAM activity itself, (R)-VU 6008667 serves as an essential tool for researchers studying the pharmacology of its active counterpart and the stereospecific requirements of the M5 allosteric binding site. This document details the synthesis, chiral separation, and comparative pharmacological evaluation of the VU 6008667 enantiomers. It provides detailed experimental protocols for key in vitro assays and conceptual workflows for in vivo studies, alongside visualizations of the M5 signaling pathway and experimental procedures.
Introduction
The M5 muscarinic acetylcholine receptor, a Gq-coupled G protein-coupled receptor (GPCR), is predominantly expressed in the central nervous system and is implicated in various physiological processes, including the modulation of dopamine (B1211576) release. This has made it an attractive target for the development of therapeutics for conditions such as drug addiction. Negative allosteric modulators (NAMs) of the M5 receptor offer a promising therapeutic strategy by inhibiting receptor activity in a non-competitive manner.
VU 6008667 is a selective M5 NAM developed as a tool compound with high CNS penetration and a shorter half-life in rats compared to its predecessor, ML375.[1][2] Pharmacological studies have revealed that the M5 NAM activity of VU 6008667 resides exclusively in its (S)-enantiomer, while the (R)-enantiomer, (R)-VU 6008667, is inactive.[1] This stereospecificity underscores the precise structural requirements for allosteric modulation of the M5 receptor and highlights the importance of using enantiomerically pure compounds in research.
This guide serves as a technical resource for researchers utilizing (R)-VU 6008667 as a negative control and for those investigating the structure-activity relationships of M5 NAMs.
Chemical and Pharmacological Properties
Chemical Structure and Properties
| Property | Value |
| Compound Name | (R)-VU 6008667 |
| IUPAC Name | (R)-9b-(4-chloro-3-methylphenyl)-1-(3,4-difluorobenzoyl)-2,3,9b-trihydro-1H-imidazo[2,1-a]isoindol-5(5H)-one |
| Molecular Formula | C24H17ClF2N2O2 |
| Molecular Weight | 438.86 g/mol |
| CAS Number | 2097818-14-7 |
Comparative Pharmacological Data
The following tables summarize the in vitro activity of the racemic mixture and the individual enantiomers of VU 6008667 at the human M5 (hM5) and rat M5 (rM5) receptors, as determined by an intracellular calcium mobilization assay.
Table 1: In Vitro M5 Negative Allosteric Modulator Activity
| Compound | hM5 IC50 (µM) | rM5 IC50 (µM) |
| Racemic VU 6008667 | 1.8 | - |
| (R)-VU 6008667 | > 10 | - |
| (S)-VU 6008667 | 1.2 | 1.6 |
Data sourced from:[1]
Table 2: Selectivity Profile of (S)-VU 6008667
| Receptor | IC50 (µM) |
| M1 | > 30 |
| M2 | > 30 |
| M3 | > 30 |
| M4 | > 30 |
| M5 | 1.2 (human) |
Data for (S)-enantiomer sourced from:[1][3]
M5 Receptor Signaling Pathway
The M5 receptor is a Gq-coupled GPCR. Upon binding of an agonist, such as acetylcholine, the receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. (S)-VU 6008667, as a negative allosteric modulator, binds to a site on the M5 receptor distinct from the acetylcholine binding site and reduces the receptor's response to agonist stimulation.
Experimental Protocols
Synthesis and Chiral Separation of VU 6008667 Enantiomers
The synthesis of racemic VU 6008667 is achieved through a multi-step process.[1]
Experimental Workflow: Synthesis and Chiral Separation
Protocol:
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Synthesis of the benzoic acid intermediate: Perform a lithium-halogen exchange on 5-bromo-2-chloro-1-methylbenzene, followed by the addition of phthalic anhydride to yield the corresponding benzoic acid derivative.[1]
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Formation of the imidazoisoindolone core: Condense the benzoic acid intermediate with ethylenediamine under microwave irradiation to form the 1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one core.[1]
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Acylation to racemic VU 6008667: Acylate the core structure with 3,4-difluorobenzoyl chloride to obtain the final racemic product.[1]
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Chiral Separation: Resolve the racemic mixture into its individual (R) and (S) enantiomers using supercritical fluid chromatography (SFC).[1]
In Vitro Characterization: Calcium Mobilization Assay
This assay is used to determine the functional activity of compounds as NAMs of the Gq-coupled M5 receptor by measuring changes in intracellular calcium concentration.
Experimental Workflow: Calcium Mobilization Assay
Protocol:
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Cell Culture: Culture cells stably expressing the human or rat M5 receptor in an appropriate medium and seed them into 96- or 384-well black-walled, clear-bottom microplates.
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Dye Loading: Wash the cells with assay buffer and then incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for a specified time (e.g., 1 hour).
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Compound Addition: Add varying concentrations of the test compounds ((R)-VU 6008667, (S)-VU 6008667) or vehicle control to the wells and incubate for a predetermined period.
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Agonist Stimulation: Add a pre-determined EC80 concentration of acetylcholine to the wells to stimulate the M5 receptors.
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Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a fluorescence microplate reader.
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Data Analysis: Calculate the percent inhibition of the acetylcholine response for each concentration of the test compound and determine the IC50 values by fitting the data to a four-parameter logistic equation.
In Vitro Characterization: Radioligand Binding Assay (Conceptual)
Radioligand binding assays can be employed to determine if a compound binds to the orthosteric or an allosteric site of the M5 receptor. For a NAM, it is expected that the compound will not compete with an orthosteric radioligand for binding to the primary binding site.
Experimental Workflow: Radioligand Binding Assay
Protocol:
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Membrane Preparation: Prepare cell membranes from cells overexpressing the M5 receptor.
-
Assay Setup: In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radiolabeled orthosteric antagonist (e.g., [³H]-N-methylscopolamine, [³H]-NMS).
-
Competition: Add increasing concentrations of the unlabeled test compound ((R)- or (S)-VU 6008667) or a known orthosteric ligand as a positive control.
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Incubation and Filtration: Incubate the mixture to allow binding to reach equilibrium. Separate the membrane-bound radioligand from the free radioligand by rapid filtration through glass fiber filters.
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Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled ligand to determine the inhibition constant (Ki). A lack of competition from VU 6008667 would support an allosteric binding mechanism.
In Vivo Applications (Conceptual Workflow)
(S)-VU 6008667 has been investigated in preclinical models of opioid use disorder. (R)-VU 6008667 would serve as an ideal negative control in such studies to confirm that the observed effects are due to M5 NAM activity and not off-target effects of the chemical scaffold.
Experimental Workflow: Opioid Self-Administration Study
Conclusion
(R)-VU 6008667 is the inactive enantiomer of the selective M5 NAM, (S)-VU 6008667. Its lack of activity at the M5 receptor, in stark contrast to its potent (S)-counterpart, makes it an indispensable tool for rigorous pharmacological research. The use of (R)-VU 6008667 as a negative control allows for the definitive attribution of in vitro and in vivo effects to the negative allosteric modulation of the M5 receptor by (S)-VU 6008667. This technical guide provides researchers with the necessary information and protocols to effectively utilize both enantiomers in their studies of M5 receptor pharmacology and its role in CNS function and disease.
References
- 1. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Continued optimization of the M5 NAM ML375: Discovery of VU6008667, an M5 NAM with high CNS penetration and a desired short half-life in rat for addiction studies [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of the first M5-selective and CNS penetrant negative allosteric modulator (NAM) of a muscarinic acetylcholine receptor: (S)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-one (ML375) - PMC [pmc.ncbi.nlm.nih.gov]
